(R)-Piperidine-2-carbonitrile physical and chemical properties
(R)-Piperidine-2-carbonitrile physical and chemical properties
An In-depth Technical Guide to (R)-Piperidine-2-carbonitrile
Executive Summary: (R)-Piperidine-2-carbonitrile is a chiral heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis industries. As an α-aminonitrile, it possesses a unique dual reactivity, with both the secondary amine and the nitrile group available for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis strategies, and chemical reactivity. Furthermore, it delves into its critical applications in drug discovery, supported by detailed experimental protocols and safety guidelines, to serve as an essential resource for researchers, scientists, and drug development professionals.
Introduction to a Privileged Scaffold Component
The piperidine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. (R)-Piperidine-2-carbonitrile, specifically, is a valuable chiral intermediate that provides a strategic entry point for constructing more complex, enantiomerically pure molecules.[4]
As a bifunctional α-aminonitrile, it is not merely a piperidine derivative but also a versatile synthetic intermediate.[5] The chemistry of α-aminonitriles has been a subject of intense study for over a century, valued for their ability to act as masked iminium ions or, upon deprotonation, as acyl anion equivalents.[5][6] This dual reactivity allows for a wide range of synthetic applications, from the synthesis of α-amino acids to complex alkaloids and heterocyclic systems.[6] This guide aims to consolidate the technical knowledge surrounding the (R)-enantiomer, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of (R)-Piperidine-2-carbonitrile are critical for its handling, storage, and application in chemical reactions. The data presented below is compiled from reliable chemical databases and supplier information.[7][8]
| Property | Value | Source |
| IUPAC Name | (2R)-piperidine-2-carbonitrile | [7] |
| CAS Number | 1434126-85-8 | [7][8] |
| Molecular Formula | C₆H₁₀N₂ | [7] |
| Molecular Weight | 110.16 g/mol | [7] |
| Physical Form | Liquid | [8] |
| Purity | ≥97% (Typical) | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [8] |
Computational models provide further insight into the molecule's behavior in various solvent systems and its potential for membrane permeability, which are crucial parameters in drug design.
| Computed Property | Value | Source |
| XLogP3 | 0.5 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 0 | [7] |
| Exact Mass | 110.0844 g/mol | [7] |
| Topological Polar Surface Area | 39.9 Ų | [7] |
Spectroscopic Data for Structural Elucidation
Accurate characterization of (R)-Piperidine-2-carbonitrile is essential for confirming its identity and purity. The following table summarizes the expected spectroscopic signatures based on its structure and data from analogous piperidine compounds.[9][10][11][12]
| Technique | Expected Signature | Interpretation |
| ¹H NMR | ~1.5-2.2 ppm (m, 6H); ~2.8-3.2 ppm (m, 2H); ~3.8-4.0 ppm (m, 1H); Broad singlet (1H) | Aliphatic protons on C3, C4, C5; Protons on C6; Proton on C2 (α to CN); N-H proton |
| ¹³C NMR | ~23-30 ppm (3C); ~45 ppm (1C); ~50 ppm (1C); ~118-122 ppm (1C) | Aliphatic carbons (C3, C4, C5); C6; C2 (α to CN); Nitrile carbon (C≡N) |
| FT-IR (neat) | 3300-3500 cm⁻¹ (broad); 2850-2960 cm⁻¹ (strong); 2220-2260 cm⁻¹ (medium, sharp) | N-H stretch; C-H (aliphatic) stretches; C≡N nitrile stretch |
| Mass Spec. (EI) | M⁺ at m/z = 110; Key fragments at m/z = 83 (M-HCN), 84 (M-CN) | Molecular ion peak; Loss of hydrogen cyanide; Loss of nitrile radical |
Synthesis and Stereocontrol
The preparation of enantiomerically pure 2-substituted piperidines is a central challenge in synthetic chemistry.[4] The value of (R)-Piperidine-2-carbonitrile lies in its defined stereochemistry, which is typically achieved through one of several strategic approaches:
-
Asymmetric Hydrogenation: This is a powerful method involving the hydrogenation of a corresponding 2-substituted pyridine precursor using a chiral catalyst, often based on rhodium or iridium complexes with chiral phosphine ligands.[2][4] This approach builds the chiral center and the saturated ring simultaneously.
-
Kinetic Resolution: A racemic mixture of piperidine-2-carbonitrile can be resolved by reacting it with a chiral agent that selectively transforms one enantiomer, allowing for the separation of the desired (R)-enantiomer.[4]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids like L-lysine, which already contain the necessary stereocenter.[13] A series of chemical transformations converts the starting material into the target piperidine structure while retaining the original stereochemistry.
-
Asymmetric Strecker Reaction: The classic Strecker synthesis (reacting an aldehyde, amine, and cyanide) can be rendered enantioselective by using a chiral auxiliary or a chiral catalyst to direct the addition of the cyanide nucleophile.[5][14]
The choice of synthetic route depends on factors such as scalability, cost of reagents and catalysts, and the desired overall yield and enantiomeric excess.
Chemical Reactivity and Synthetic Utility
(R)-Piperidine-2-carbonitrile is a versatile synthetic hub due to its two reactive sites: the secondary amine and the nitrile group. This dual functionality allows for orthogonal reactions, where one group can be modified while the other is protected or remains inert.
-
N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized via N-acylation, N-alkylation, N-arylation, or N-sulfonylation.[15] This is the most common initial step to incorporate the piperidine scaffold into a larger molecule and modulate its basicity and pharmacokinetic properties.
-
Nitrile Group Transformations: The nitrile is a synthetic precursor to several critical functional groups:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield (R)-pipecolic acid, a valuable non-proteinogenic amino acid.[16][17]
-
Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation converts the nitrile to a primary aminomethyl group, yielding (R)-2-(aminomethyl)piperidine.
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.
-
The diagram below illustrates the key reactivity modes of (R)-Piperidine-2-carbonitrile, highlighting its potential as a divergent building block.
Caption: Synthetic versatility of (R)-Piperidine-2-carbonitrile.
Applications in Drug Discovery
The chiral piperidine scaffold is a cornerstone of modern drug design.[1] Introducing stereocenters can profoundly influence a molecule's binding affinity, selectivity, and metabolic profile. The 2-substituted piperidine motif, as found in (R)-Piperidine-2-carbonitrile, is particularly important for several reasons:
-
Modulating Physicochemical Properties: Adding substituents at the 2-position can enhance aqueous solubility and optimize lipophilicity (LogP), which are critical for oral bioavailability.[1]
-
Improving Potency and Selectivity: The defined stereochemistry of the (R)-enantiomer allows for precise interactions with chiral binding pockets in enzymes and receptors, often leading to a significant increase in potency and selectivity over the racemate or the (S)-enantiomer.[1]
-
Reducing hERG Toxicity: Strategic placement of substituents on the piperidine ring, guided by chiral building blocks, has been shown to mitigate off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[1]
This building block is relevant to therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][18][19]
Safety and Handling
(R)-Piperidine-2-carbonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[8]
-
Signal Word: Danger[8]
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid all personal contact, including inhalation. Prevent contact with skin and eyes.[20] Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic substances.[20]
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.
Experimental Protocols
The following protocol details a standard and fundamental procedure for the N-protection of (R)-Piperidine-2-carbonitrile with a tert-butyloxycarbonyl (Boc) group. This step is often the first in a synthetic sequence to temporarily deactivate the amine's nucleophilicity, allowing for selective reactions at the nitrile group.
Protocol: N-Boc Protection of (R)-Piperidine-2-carbonitrile
Objective: To synthesize (R)-1-Boc-piperidine-2-carbonitrile.
Materials:
-
(R)-Piperidine-2-carbonitrile (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-Piperidine-2-carbonitrile (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (1.2 eq) dropwise.
-
Boc₂O Addition: In a separate container, dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 30% Ethyl Acetate/Hexanes mixture. The product should have a higher Rf value than the starting material.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent, to yield the pure (R)-1-Boc-piperidine-2-carbonitrile.
Caption: Workflow for N-Boc protection of (R)-Piperidine-2-carbonitrile.
Conclusion
(R)-Piperidine-2-carbonitrile stands out as a high-value chiral building block for modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of the α-aminonitrile moiety, provides a reliable and efficient platform for the synthesis of enantiomerically pure, complex molecules. A thorough understanding of its properties, reactivity, and handling is paramount for any scientist aiming to leverage its synthetic potential in the development of next-generation therapeutics and fine chemicals.
References
-
(R)-Piperidine-2-carbonitrile | C6H10N2 | CID 32577191. PubChem, National Institutes of Health. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC, National Institutes of Health. [Link]
-
Different reactivity modes of α‐aminonitriles. ResearchGate. [Link]
-
(2R)-piperidine-2-carbonitrile; oxalic acid [CAS: 2173637-31-3]. Ivy Fine Chemicals. [Link]
-
Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews (RSC Publishing). [Link]
-
Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
Piperidine - SAFETY DATA SHEET. PENTA. [Link]
-
Piperidine - SAFETY DATA SHEET. acme-hardesty.com. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC, National Institutes of Health. [Link]
-
(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem, National Institutes of Health. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed, National Institutes of Health. [Link]
-
Piperidine. SpectraBase. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]
-
Piperidine (YMDB01338). Yeast Metabolome Database. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Piperidine. NIST WebBook. [Link]
-
Pipecolic acid. Wikipedia. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. [Link]
-
Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Cheméo. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 7. (R)-Piperidine-2-carbonitrile | C6H10N2 | CID 32577191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-Piperidine-2-carbonitrile | 1434126-85-8 [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. Piperidine [webbook.nist.gov]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 17. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09298G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. pentachemicals.eu [pentachemicals.eu]
